

Caliper assay protocol for NVS-PAK1-1 IC50 determination

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Compound of Interest		
Compound Name:	NVS-PAK1-1	
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Application Notes and Protocols

Topic: Caliper Assay Protocol for NVS-PAK1-1 IC50 Determination

Audience: Researchers, scientists, and drug development professionals.

Introduction

P21-activated kinase 1 (PAK1) is a serine/threonine kinase that functions as a critical node in numerous intracellular signaling pathways.[1] It is a key effector of the Rho family small GTPases, Rac1 and Cdc42, and plays a significant role in regulating cytoskeletal dynamics, cell motility, proliferation, and apoptosis.[2][3] Dysregulation of PAK1 activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[2][3]

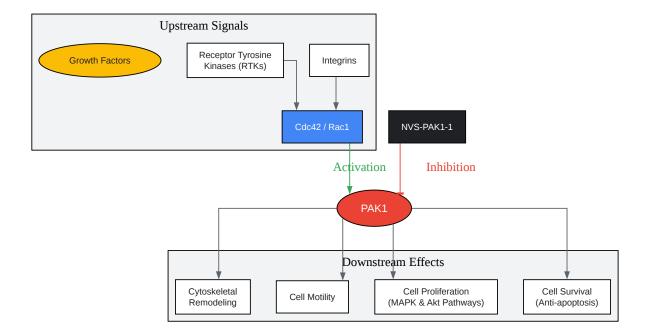
NVS-PAK1-1 is a potent and selective, allosteric inhibitor of PAK1.[4][5] It exhibits high selectivity for PAK1 over other PAK isoforms and the broader kinome.[5][6] Determining the half-maximal inhibitory concentration (IC50) is a crucial step in characterizing the potency of inhibitors like **NVS-PAK1-1**.

This document provides a detailed protocol for determining the IC50 value of **NVS-PAK1-1** against PAK1 using the Caliper microfluidic mobility shift assay. This technology offers a high-throughput and precise method for measuring kinase activity by electrophoretically separating a fluorescently labeled peptide substrate from its phosphorylated product.[7][8]



PAK1 Signaling Pathway

The diagram below illustrates the central role of PAK1 in intracellular signaling. It is activated by upstream signals from receptor tyrosine kinases (RTKs) and integrins, which in turn activate Rho GTPases like Cdc42 and Rac1.[9] Once activated, PAK1 phosphorylates a wide range of downstream substrates, influencing critical cellular processes.[2][10]



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Caption: Simplified PAK1 signaling pathway showing upstream activators and downstream cellular effects.

Principle of the Caliper Assay

The Caliper microfluidic mobility shift assay is an electrophoretic method used to measure enzyme activity. A fluorescently labeled peptide substrate is incubated with the kinase (PAK1)





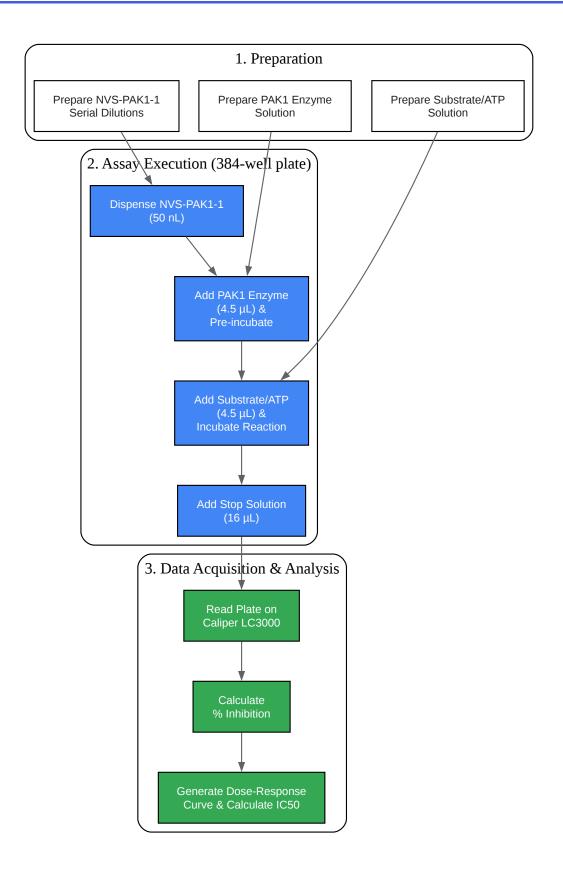


and ATP. The kinase transfers a phosphate group from ATP to the substrate. Due to the added negative charge of the phosphate group, the phosphorylated product migrates differently from the unphosphorylated substrate in an electric field. The Caliper instrument "sips" a small volume from each well of the assay plate onto a microfluidic chip, where the substrate and product are separated and quantified by laser-induced fluorescence. The ratio of phosphorylated product to the sum of product and substrate provides a measure of kinase activity.[8][11][12]

Experimental Workflow

The overall workflow for determining the IC50 of **NVS-PAK1-1** is a multi-step process involving reagent preparation, reaction incubation, and data acquisition, followed by analysis.





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Caption: Experimental workflow for NVS-PAK1-1 IC50 determination using the Caliper assay.



Data Presentation: NVS-PAK1-1 Potency and Selectivity

NVS-PAK1-1 is a highly potent inhibitor of PAK1 with significant selectivity over its closest isoform, PAK2.[1]

Target Kinase	Potency (IC50 / Kd)	Assay Type	Reference
PAK1 (dephosphorylated)	5 nM	Caliper Assay	[1][4][5]
PAK1 (phosphorylated)	6 nM	Caliper Assay	[1]
PAK1 (binding)	7 nM	DiscoverX KINOMEscan	[1][13]
PAK2 (dephosphorylated)	270 nM	Caliper Assay	[1]
PAK2 (binding)	400 nM	DiscoverX KINOMEscan	[5][13]

Experimental Protocols Materials and Reagents

- Enzyme: Recombinant human PAK1 (e.g., expressed in E. coli or Sf9 insect cells).[14][15]
 [16]
- Inhibitor: NVS-PAK1-1.
- Substrate: Fluorescently labeled peptide substrate for PAK1 (e.g., FITC-labeled peptide).
- ATP: Adenosine triphosphate.
- Assay Plates: 384-well microtiter plates (low volume).[5][17]
- Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[18]



- Stop Solution: 100 mM HEPES (pH 7.5), 10 mM EDTA, 0.015% Brij-35, 0.1% Caliper Coating Reagent.[11]
- DMSO: Dimethyl sulfoxide, molecular biology grade.
- Instrumentation: Caliper Life Sciences LabChip® 3000 (or equivalent).[5][11]

Preparation of Solutions

- NVS-PAK1-1 Stock and Serial Dilutions:
 - Prepare a 10 mM stock solution of NVS-PAK1-1 in 100% DMSO.
 - Perform an 8-point serial dilution in 100% DMSO to generate the desired concentration range for the dose-response curve (e.g., 100 μM to 0.1 nM).
 - For the assay, these solutions are often further diluted in an intermediate plate before being dispensed into the final assay plate.[5]
- Enzyme Solution:
 - Dilute the PAK1 enzyme stock to the desired working concentration in cold Assay Buffer.
 The optimal concentration should be determined empirically but is typically in the low nanomolar range.
- Substrate/ATP Solution:
 - Prepare a solution containing both the fluorescent peptide substrate and ATP in Assay Buffer.
 - The final concentration of the peptide substrate is typically at its Km value.
 - The final ATP concentration is also typically at or near its Km value to ensure sensitive detection of ATP-competitive inhibitors.[19]

Assay Procedure



This protocol is designed for a 384-well plate format. Ensure all liquid handling is performed with appropriate precision, especially for nanoliter dispensing.

- Compound Dispensing: Add 50 nL of each NVS-PAK1-1 serial dilution (in DMSO) to the
 appropriate wells of a 384-well assay plate.[5][6] For controls, add 50 nL of DMSO alone
 (High Control, 0% inhibition) and a saturating concentration of a known potent inhibitor or no
 enzyme (Low Control, 100% inhibition).
- Enzyme Addition & Pre-incubation: Add 4.5 μL of the prepared PAK1 enzyme solution to each well.[5]
- Pre-incubation: Seal the plate and pre-incubate for 60 minutes at 30°C. This step allows the inhibitor to bind to the enzyme before the reaction starts.[5]
- Reaction Initiation: Add 4.5 μL of the Substrate/ATP solution to each well to start the kinase reaction. The total reaction volume is now approximately 9 μL.[5]
- Kinase Reaction: Incubate the plate for 60 minutes at 30°C.[5][11] The incubation time should be optimized to ensure the reaction is within the linear range (typically <30% substrate conversion).
- Reaction Termination: Add 16 μL of Stop Solution to each well to quench the kinase reaction.
 [5][11] The plate is now ready for analysis.

Instrument Reading

- Transfer the 384-well plate to the Caliper LC3000 workstation.[5][11]
- The instrument will aspirate the sample from each well and perform the microfluidic electrophoretic separation of the substrate and product.
- The instrument's software calculates the conversion of substrate to product, providing a value for kinase activity in each well.

Data Analysis and Presentation Calculation of Percent Inhibition



The raw data from the Caliper instrument (e.g., product/substrate peak height or area ratios) is used to calculate the percent inhibition for each inhibitor concentration.

- High Control (HC): Average signal from wells with DMSO only (uninhibited reaction).
- Low Control (LC): Average signal from wells with no enzyme or a saturating inhibitor concentration (fully inhibited reaction).
- Sample (X): Signal from a well with a specific **NVS-PAK1-1** concentration.

Formula: Percent Inhibition (%) = 100 * (1 - (X - LC) / (HC - LC))

IC50 Determination

- Plot the Percent Inhibition against the logarithm of the NVS-PAK1-1 concentration.
- Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism, XLfit).
- The IC50 is the concentration of NVS-PAK1-1 that produces 50% inhibition of PAK1 activity, as determined from the fitted curve.[13][16]

Example Data Table



NVS-PAK1-1 Conc. (nM)	Log [Conc.]	% Inhibition (Replicate 1)	% Inhibition (Replicate 2)	Average % Inhibition
1000	3.0			
300	2.48	-		
100	2.0	_		
30	1.48	_		
10	1.0	-		
3	0.48	_		
1	0.0	_		
0.3	-0.52	_		
Calculated IC50 (nM)	[Value]	-		

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- 11. AID 1344107 Caliper Assay: All assays were performed in 384-well microtiter plates. Each assay plate contained 8-point serial dilutions for 40 test compounds, as well as four 8point serial dilutions of staurosporine as a reference compound, plus 16 high and 16 low controls. Liquid handling and incubation steps were done on a Thermo CatX workstation equipped with Innovadyne Nanodrop Express. Between pipetting steps, tips were cleaned in wash cycles using wash buffer. The assay plates were prepared by addition of 50 nL per well of compound solution in 90% DMSO. The kinase reactions were started by stepwise addition of 4.5 Î¹/₄L per well of peptide/ATP-solution (50 mM HEPES, pH 7.5, 1 mM DTT, 0.02% BSA, 0.6% DMSO, 10 mM beta-glycerophosphate, and 10 14M sodium orthovanadate, 20 mM MgCl2, 2 mM MnCl2, 4 $\hat{1}$ 4M ATP, 4 $\hat{1}$ 4M peptide (FITC-Ahx-EAIYAAPFAKKK-NH2)) and 4.5 $1\frac{1}{4}$ L per well of enzyme solution (50 mM HEPES, pH 7.5, 1 mM DTT, 0.02% BSA, 0.6% DMSO, 10 mM beta-glycerophosphate, and 10 μM sodium orthovanadate, 20 mM MgCl2, 2 mM MnCl2, 3.5 nM ABL (ABL(64-515), produced in-house from E. coli)). Kinase reactions were incubated at 30 \hat{A}° C. for 60 minutes and subsequently terminated by addition of 16 $\hat{1}$ 4L per well of stop solution (100 mM HEPES pH 7.5, 5% DMSO, 0.1% Caliper coating reagent, 10 mM EDTA, and 0.015% Brij35). Plates with terminated kinase reactions were transferred to the Caliper LC3000 workstations for reading. Phosphorylated and unphosphorylated peptides were separated using the Caliper microfluidic mobility shift technology. Briefly, samples from terminated kinase reactions were applied to the chip. Analytes are transported through the chip by constant buffer flow and the migration of the substrate peptide is monitored by the fluorescence signal of its label. Phosphorylated peptide (product) and unphosphorylated peptide (substrate) are separated in an electric field by their charge/mass ratio. - PubChem [pubchem.ncbi.nlm.nih.gov]
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